N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a unique combination of a furan ring, a hydroxyethyl group, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. The initial steps often include the formation of the furan ring and the tricyclic structure separately, followed by their conjugation through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxyethyl group can be oxidized under specific conditions.
Reduction: The tricyclic structure can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and hydroxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the tricyclic structure may produce different tricyclic amines.
Scientific Research Applications
N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The tricyclic structure may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Uniqueness
N’-[2-(furan-3-yl)-2-hydroxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its specific combination of a furan ring, hydroxyethyl group, and tricyclic structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-15(12-3-5-27-10-12)9-20-18(25)19(26)21-14-6-11-2-1-4-22-16(24)8-13(7-14)17(11)22/h3,5-7,10,15,23H,1-2,4,8-9H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXVYIJAHCNKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=COC=C4)O)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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